Triptophenolide
Overview
Description
- It belongs to the class of diterpenoids and has the chemical formula C~20~H~24~O~3~ with a molecular weight of 312.4 g/mol .
- Historically, Tripterygium wilfordii has been used in traditional Chinese medicine for its anti-inflammatory and immunosuppressive properties.
Triptophenolide: .
Mechanism of Action
Target of Action
Triptophenolide, a diterpenoid triepoxide, is a major active ingredient of the Chinese herbal remedy Tripterygium wilfordii Hook F . It primarily targets the nuclear factor-κB (NF-κB) transcriptional activation . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
Mode of Action
This compound inhibits NF-κB transcriptional activation at a unique step in the nucleus after binding to DNA . This interaction results in the suppression of the immune response, thereby exhibiting potent anti-inflammatory and immunosuppressive activity .
Biochemical Pathways
This compound affects the 2C-methyl-D-erythritol-4-phosphate (MEP) and mevalonate (MVA) pathways . In the MEP pathway, geranylgeranyl diphosphate (GGPP) produces this compound through a series of reactions . These pathways are crucial for the biosynthesis of terpenoids, a class of organic chemicals which includes this compound .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its immunosuppressive and anti-inflammatory activities . By inhibiting NF-κB transcriptional activation, this compound can suppress the immune response, thereby reducing inflammation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability was found to be enhanced in a light-protected environment at pH 6.9 and at a temperature of 4°C . Furthermore, it was found to be very stable in chloroform and more stable in ethanol than in methanol or dimethylsulphoxide . These factors can significantly impact the action and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Triptophenolide plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to inhibit lymphocyte activation and T-cell expression of interleukin-2 at the transcription level . It also inhibits nuclear factor-κB transcriptional activation after binding to DNA .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to have anti-inflammatory, immunosuppressive, and antitumor activities . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to DNA and inhibits nuclear factor-κB transcriptional activation . It also modulates the expression of interleukin-2 in T-cells .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found that glycerophospholipid metabolism and ether lipid metabolism are correlated to both hepatotoxicity and anti-rheumatoid arthritis effects of this compound .
Transport and Distribution
It has been suggested that OCT2 mediates the nephrotoxicity of this compound .
Subcellular Localization
It has been found that the diterpene synthases involved in the biosynthesis of this compound are localized in the plastids .
Preparation Methods
- The synthetic routes for Triptophenolide are not widely documented, but it is typically obtained from natural sources.
- Industrial production methods may involve extraction from Tripterygium wilfordii or chemical synthesis using specific precursors.
Chemical Reactions Analysis
- Triptophenolide undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are not explicitly specified in the available literature.
- Major products formed during these reactions would depend on the specific reaction conditions.
Scientific Research Applications
Immunomodulation: Triptophenolide inhibits the delayed type hypersensitivity (DTH) reaction induced by certain antigens and reduces peripheral blood ANAE+ lymphocytes in animal models.
Complement Activation: It increases total serum complement levels and decreases serum antibody production (IgG) in rats and mice.
Antiandrogen Activity: This compound has been identified as an antiandrogen, inhibiting both wild-type and mutant androgen receptors.
Comparison with Similar Compounds
- Triptophenolide’s uniqueness lies in its antiandrogen activity and immunomodulatory effects.
- Similar compounds include other diterpenoids and natural products with anti-inflammatory properties.
Remember that this compound’s full potential and mechanisms are still being explored, making it an intriguing subject for further scientific investigation
Properties
IUPAC Name |
(3bR,9bS)-6-hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-11(2)12-4-6-16-14(18(12)21)5-7-17-15-10-23-19(22)13(15)8-9-20(16,17)3/h4,6,11,17,21H,5,7-10H2,1-3H3/t17-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXIBWGPZSPABK-FXAWDEMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=C(C=C1)C3(CCC4=C(C3CC2)COC4=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C2=C(C=C1)[C@]3(CCC4=C([C@@H]3CC2)COC4=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80995809 | |
Record name | 6-Hydroxy-9b-methyl-7-(propan-2-yl)-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80995809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74285-86-2 | |
Record name | Triptophenolide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074285862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxy-9b-methyl-7-(propan-2-yl)-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80995809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.